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Compound of Interest

Compound Name:
N-methyl-5-phenyl-3-

isoxazolecarboxamide

Cat. No.: B171521 Get Quote

The isoxazole carboxamide scaffold is a versatile pharmacophore that has demonstrated a

wide range of biological activities, making it a focal point in medicinal chemistry and drug

discovery. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of various N-substituted phenyl-isoxazolecarboxamide derivatives, with a focus on their

anticancer and antimicrobial properties. By examining the impact of different substituents on

the core structure, we aim to provide researchers, scientists, and drug development

professionals with a comprehensive resource to inform future design and optimization efforts.

Anticancer Activity of Phenyl-Isoxazolecarboxamide
Derivatives
Recent studies have explored the antiproliferative effects of novel 5-methyl-3-phenylisoxazole-

4-carboxamide and N-phenyl-5-carboxamidyl isoxazole derivatives against various cancer cell

lines. The data reveals critical insights into how structural modifications influence their cytotoxic

potential.

Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 5-

methyl-3-phenylisoxazole-4-carboxamide derivatives against a panel of human cancer cell

lines.
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Comp
ound
ID

R-
group
(Substi
tution
on N-
phenyl
ring)

B16-F1
(μM)

Colo20
5 (μM)

HepG2
(μM)

CaCo-
2 (μM)

HeLa
(μM)

Hep3B
(μM)

MCF-7
(μM)

2b

3-

(Trifluor

omethyl

)

>100 >100 >100 >100 >100 >100 >100

2c

4-(2-

Methox

ypheno

xy)

1.12 1.98 2.11 2.53 3.14 2.87 3.01

2d

4-

(Methylt

hio)

1.56 2.14 2.65 3.11 3.54 3.01 3.24

2e

4-

(Trifluor

ometho

xy)

>100 >100 >100 >100 >100 >100 >100

Data sourced from a study on novel isoxazole-carboxamide derivatives as promising agents for

melanoma.[1]

Similarly, a series of N-phenyl-5-carboxamidyl isoxazoles were evaluated for their cytotoxicity

against mouse colon carcinoma cells.
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Compound ID
R-group
(Substitution on N-
phenyl ring)

Colon 38 (IC50
μg/mL)

CT-26 (IC50 μg/mL)

1 H 5.0 7.5

3 4-Chloro 2.5 2.5

Data from a study on N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic

agents for colon cancer.[2]

Key SAR Insights:

Substitution at the 4-position of the N-phenyl ring is crucial for anticancer activity.

Compounds 2c and 2d, with 4-(2-methoxyphenoxy) and 4-(methylthio) substitutions

respectively, exhibited potent antiproliferative activity against a range of cancer cell lines.[1]

Electron-withdrawing groups at the 3- or 4-position can be detrimental to activity.

Compounds 2b (3-trifluoromethyl) and 2e (4-trifluoromethoxy) showed no significant activity.

[1]

A halogen at the 4-position of the N-phenyl ring enhances activity against colon cancer cells.

Compound 3 (4-chloro) was found to be the most active in its series against both Colon 38

and CT-26 cell lines.[2]

Experimental Protocols
Synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (2b-2e):[1]

Activation of Carboxylic Acid: 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol)

was dissolved in dichloromethane (DCM, 20 ml). To this solution, 4-dimethylaminopyridine

(DMAP; 0.6 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC;

3.30 mmol) were added. The mixture was stirred under an argon atmosphere at room

temperature for 30 minutes.

Amide Coupling: The respective substituted aniline derivative (3.2 mmol) was then added to

the reaction mixture.
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Monitoring and Purification: The reaction progress was monitored by thin-layer

chromatography (TLC). Upon completion, the product was purified by column

chromatography using various solvent systems (e.g., n-hexane:ethyl acetate or DCM:ethyl

acetate).

In Vitro Anticancer Activity Assay (MTT Assay):[1]

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5x10^4

cells/well and incubated for 24 hours.

Compound Treatment: The cells were treated with various concentrations of the test

compounds and incubated for another 48 hours.

MTT Addition: 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

Formazan Solubilization: The medium was discarded, and 100 μL of dimethyl sulfoxide

(DMSO) was added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 value was calculated as the concentration of the compound that caused

50% inhibition of cell growth.

Proposed Mechanism of Action
For the N-phenyl-5-carboxamidyl isoxazole series, it was observed that the most active

compound, 3, significantly down-regulated the expression of phosphorylated STAT3 in both

human and mouse colon cancer cells. This suggests that the mechanism of action may involve

the inhibition of the JAK3/STAT3 signaling pathway.[2]
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Proposed inhibition of the JAK3/STAT3 signaling pathway by Compound 3.

Antitubercular Activity of 5-Methylisoxazole-3-
carboxamide Derivatives
A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for

their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.

Comparative Analysis of Antitubercular Activity
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Compound ID
R-group (Substitution on
Amine)

MIC (μM)

9 4-Fluorophenyl 6.25

10 4-Chlorophenyl 3.125

13 4-Nitrophenyl 6.25

14 2,4-Dichlorophenyl 3.125

15 4-Methylphenyl 12.5

17 4-Methoxyphenyl 12.5

19 3-Nitrophenyl 6.25

20 2-Nitrophenyl 6.25

Data from a study on 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents.[3]

Key SAR Insights:

Halogen Substitution: The presence of chloro substituents on the phenyl ring significantly

enhanced antitubercular activity. Compounds 10 (4-chloro) and 14 (2,4-dichloro) exhibited

the lowest MIC values of 3.125 μM.[3]

Nitro Group Position: The position of the nitro group on the phenyl ring influenced activity,

with compounds 13 (4-nitro), 19 (3-nitro), and 20 (2-nitro) all showing good activity with an

MIC of 6.25 μM.[3]

Electron-Donating Groups: The presence of electron-donating groups like methyl (15) and

methoxy (17) on the phenyl ring resulted in reduced activity (MIC of 12.5 μM).[3]

Experimental Protocols
Synthesis of 5-methylisoxazole-3-carboxamide Derivatives:[3]

Synthesis of 5-methylisoxazole-3-carboxylic acid: Ethyl 2-chloro-2-hydroxyiminoacetate was

reacted with an appropriate alkene followed by hydrolysis.
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Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid was treated with

thionyl chloride in the presence of pyridine.

Amide Formation: The resulting acid chloride was reacted with various substituted amines at

room temperature for 12 hours to yield the final carboxamide derivatives.

General Synthesis Workflow

Ethyl 2-chloro-2-
hydroxyiminoacetate

5-Methylisoxazole-3-
carboxylic acid

 + Alkene
+ Hydrolysis 5-Methylisoxazole-3-

carbonyl chloride

 + SOCl2
+ Pyridine 5-Methylisoxazole-3-

carboxamide Derivatives
 + ArNH2

Click to download full resolution via product page

General synthesis workflow for 5-methylisoxazole-3-carboxamide derivatives.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):[3]

Inoculum Preparation:Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9

broth supplemented with OADC.

Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in 96-

well plates.

Inoculation: The bacterial suspension was added to each well.

Incubation: The plates were incubated at 37°C for 7 days.

Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were re-

incubated for 24 hours.

Result Interpretation: A color change from blue to pink indicated bacterial growth. The MIC

was determined as the lowest concentration of the compound that prevented this color

change.

Conclusion
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The structure-activity relationship studies of phenyl-isoxazolecarboxamide derivatives highlight

the significant impact of the nature and position of substituents on the N-phenyl ring on their

biological activity. For anticancer applications, substitutions at the 4-position of the N-phenyl

ring with groups like 4-(2-methoxyphenoxy), 4-(methylthio), and 4-chloro have shown promising

results. In the context of antitubercular activity, electron-withdrawing groups, particularly

halogens and nitro groups, on the phenyl ring are favorable for enhanced potency. These

findings provide a valuable framework for the rational design of more potent and selective

phenyl-isoxazolecarboxamide-based therapeutic agents. Further investigations into the precise

molecular targets and mechanisms of action will be crucial for the clinical translation of these

promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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